molecular formula C₇H₅ClFNO B120222 2-Chloro-6-fluorobenzaldehyde oxime CAS No. 443-33-4

2-Chloro-6-fluorobenzaldehyde oxime

Cat. No. B120222
CAS RN: 443-33-4
M. Wt: 173.57 g/mol
InChI Key: OBJHLLOVMKKXDI-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5ClFNO . It is a synthetic intermediate used in the production of various pharmaceuticals and pesticides .


Synthesis Analysis

2-Chloro-6-fluorobenzaldehyde, the precursor to 2-Chloro-6-fluorobenzaldehyde oxime, is prepared by the oxidation of 2-chloro-6-fluorotoluene by hydrogen peroxide . A patent also describes a method for preparing 2-chloro-6-fluorobenzaldehyde, which involves chlorination of 2-chloro-6-fluorotoluene under illumination .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-fluorobenzaldehyde oxime is 173.57 g/mol . The InChI Key is OBJHLLOVMKKXDI-ONNFQVAWSA-N .


Chemical Reactions Analysis

2-Chloro-6-fluorobenzaldehyde undergoes piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzaldehyde is a white solid with a melting point of 32-35 °C and a boiling point of 104-105 °C . It is insoluble in water but soluble in methanol and ethanol . The flash point is 101 °C .

Scientific Research Applications

Synthesis of Halogenated Heterocyclic Compounds

2-Chloro-6-fluorobenzaldehyde oxime serves as an intermediate in the synthesis of halogenated heterocyclic compounds . These compounds are crucial in pharmaceuticals, particularly for creating molecules with potential therapeutic effects.

Production of Antiseptics

This chemical is used in the production of antiseptics like dicloxacillin and flucloxacillin . These are beta-lactam antibiotics used to treat a variety of bacterial infections, showcasing the compound’s importance in medical applications.

Pesticide Manufacturing

The compound finds application in the manufacturing of pesticides . Its role in the synthesis of pesticide compounds highlights its significance in agriculture and pest control.

Organic Synthesis Reactions

2-Chloro-6-fluorobenzaldehyde oxime undergoes reactions such as the Knoevenagel condensation . This reaction is used to synthesize alpha,beta-unsaturated carbonyl compounds, which are valuable in organic chemistry.

Copolymer Synthesis

It is utilized in the synthesis of novel copolymers, combining with methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene . These copolymers have various applications, including in materials science for creating new types of plastics and resins.

Analytical Chemistry

In analytical chemistry, 2-Chloro-6-fluorobenzaldehyde oxime can be used as a reagent or standard for calibrating instruments or developing new analytical methods .

Research in Controlled Environments

The compound is relevant in research conducted in controlled environments or cleanrooms, where precise chemical reactions are required for developing new technologies .

Advanced Battery Science

There is potential for this compound to be used in advanced battery science, particularly in the development of new materials for battery electrodes .

Safety and Hazards

2-Chloro-6-fluorobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(NE)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJHLLOVMKKXDI-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443-33-4
Record name 2-Chloro-6-fluorobenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-6-fluorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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